(2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate
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Overview
Description
(2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate typically involves the esterification reaction between (2,6-Dichlorophenyl)methanol and 2-ethyl-3-methylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Hydrolysis: (2,6-Dichlorophenyl)methanol and 2-ethyl-3-methylbutanoic acid.
Reduction: (2,6-Dichlorophenyl)methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different alkyl groups.
Ethyl acetate: A common ester used in various applications.
Isopropyl butyrate: Similar ester with different alkyl groups.
Uniqueness
(2,6-Dichlorophenyl)methyl 2-ethyl-3-methylbutanoate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62391-66-6 |
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Molecular Formula |
C14H18Cl2O2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-ethyl-3-methylbutanoate |
InChI |
InChI=1S/C14H18Cl2O2/c1-4-10(9(2)3)14(17)18-8-11-12(15)6-5-7-13(11)16/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
BSIYLGFLFKFGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)OCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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